molecular formula C11H7N3O2 B15166588 5-Cyano-3-(2-nitrovinyl)indole

5-Cyano-3-(2-nitrovinyl)indole

Cat. No.: B15166588
M. Wt: 213.19 g/mol
InChI Key: CQDDYYRKWJNSCZ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-3-(2-nitrovinyl)indole is an organic compound with the molecular formula C11H7N3O2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-3-(2-nitrovinyl)indole typically involves the reaction of indole derivatives with appropriate nitrile and nitrovinyl compounds. One common method is the condensation of 5-cyanoindole with 2-nitrovinyl compounds under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-3-(2-nitrovinyl)indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Cyano-3-(2-nitrovinyl)indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Cyano-3-(2-nitrovinyl)indole involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can participate in various biochemical reactions, including binding to enzymes and receptors, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyano-3-(2-nitrovinyl)indole is unique due to the presence of both cyano and nitrovinyl groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

3-[(E)-2-nitroethenyl]-1H-indole-5-carbonitrile

InChI

InChI=1S/C11H7N3O2/c12-6-8-1-2-11-10(5-8)9(7-13-11)3-4-14(15)16/h1-5,7,13H/b4-3+

InChI Key

CQDDYYRKWJNSCZ-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=C(C=C1C#N)C(=CN2)/C=C/[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=CN2)C=C[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.